An In-depth Technical Guide to 2-Cyano-5-nitropyrimidine and 5-Nitropyrimidine-2-carbonitrile: A Comparative Analysis for Drug Discovery
An In-depth Technical Guide to 2-Cyano-5-nitropyrimidine and 5-Nitropyrimidine-2-carbonitrile: A Comparative Analysis for Drug Discovery
Introduction: Navigating the Isomeric Landscape of Nitrated Cyanopyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of highly activating and directing groups, such as the cyano (-CN) and nitro (-NO2) moieties, onto the pyrimidine ring creates a class of compounds with significant potential as versatile intermediates and pharmacophores. This guide provides an in-depth technical analysis of two closely related, yet distinct, isomers: 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile.
A notable challenge in the study of these specific isomers is the limited availability of direct experimental data in the public domain. Much of the readily accessible literature refers to their pyridine analogue, 2-cyano-5-nitropyridine (CAS 100367-55-3), for which "5-nitropyridine-2-carbonitrile" is a synonym.[1][2][3] This guide, therefore, will take a first-principles approach, grounded in the established chemistry of pyrimidines, to provide a robust theoretical and predictive framework for understanding and utilizing these two pyrimidine isomers in a drug discovery context.
Part 1: Nomenclature and Structural Elucidation
The distinction between 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile lies in the positional arrangement of the cyano and nitro groups on the pyrimidine ring. According to IUPAC nomenclature, both names can, in principle, describe the same molecule. However, for clarity and consistency in this guide, we will assign the names based on the numbering of the pyrimidine ring, giving priority to the carbonitrile group for the base name.
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2-Cyano-5-nitropyrimidine: The cyano group is at the 2-position and the nitro group is at the 5-position.
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5-Cyano-2-nitropyrimidine: While not explicitly in the user's immediate query, this isomer is a logical counterpart for a comprehensive analysis and will be considered alongside the primary topics. For the purpose of this guide, we will treat "5-nitropyrimidine-2-carbonitrile" as a synonym for 2-cyano-5-nitropyrimidine, as is common practice in chemical databases for the pyridine analogue, and focus on the distinct chemical environments of the 2-cyano-5-nitro and 5-cyano-2-nitro isomers.
The electronic properties of these isomers are expected to differ significantly due to the distinct placement of the electron-withdrawing cyano and nitro groups, which will have profound implications for their reactivity and potential as pharmaceutical building blocks.
Part 2: Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for these specific isomers is scarce, we can predict their key physicochemical and spectroscopic characteristics based on known data for related pyrimidine derivatives.
| Property | 2-Cyano-5-nitropyrimidine (Predicted) | 5-Cyano-2-nitropyrimidine (Predicted) | Justification |
| Molecular Formula | C₅H₂N₄O₂ | C₅H₂N₄O₂ | Identical for both isomers. |
| Molecular Weight | 150.09 g/mol | 150.09 g/mol | Identical for both isomers. |
| Melting Point | Higher | Lower | The 2-cyano-5-nitro isomer is expected to have a more symmetrical structure, potentially leading to more efficient crystal packing and a higher melting point. |
| Dipole Moment | Larger | Smaller | The vector sum of the bond dipoles is likely to be greater in the 2-cyano-5-nitro isomer due to the relative positions of the electron-withdrawing groups. |
| ¹H NMR (ppm) | Two distinct aromatic protons. The proton at C4 will be significantly downfield shifted due to the influence of the adjacent nitro group and the nitrogen at position 3. The proton at C6 will also be downfield. | Two distinct aromatic protons. The proton at C4 will be downfield, influenced by the adjacent cyano group and the nitrogen at position 3. The proton at C6 will be deshielded by the nitrogen at position 1. The proton at C2 will be absent. | The chemical shifts are influenced by the anisotropic effects of the cyano and nitro groups and the nitrogen atoms in the pyrimidine ring. |
| ¹³C NMR (ppm) | The carbon bearing the cyano group (C2) will be significantly deshielded. The carbon bearing the nitro group (C5) will also be downfield. | The carbon bearing the cyano group (C5) will be deshielded. The carbon bearing the nitro group (C2) will be significantly downfield. | The chemical shifts of the carbon atoms are directly related to the electron density, which is heavily influenced by the attached functional groups. |
| IR (cm⁻¹) | Strong C≡N stretch around 2230-2240 cm⁻¹. Strong asymmetric and symmetric NO₂ stretches around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. | Strong C≡N stretch around 2230-2240 cm⁻¹. Strong asymmetric and symmetric NO₂ stretches around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. | The vibrational frequencies of the cyano and nitro groups are characteristic and readily identifiable. |
Part 3: Synthesis Strategies
The synthesis of these target molecules can be approached through established pyrimidine ring formation methodologies or by functional group interconversion on a pre-existing pyrimidine core.
Proposed Synthesis of 2-Cyano-5-nitropyrimidine
A plausible synthetic route to 2-cyano-5-nitropyrimidine would likely involve the nitration of a 2-cyanopyrimidine precursor.
Caption: Proposed synthetic pathway for 2-cyano-5-nitropyrimidine.
Experimental Protocol (Hypothetical):
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Synthesis of 2-Chloropyrimidine: To a solution of 2-aminopyrimidine in aqueous HCl at 0-5°C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated HCl. The mixture is warmed to room temperature and then heated to facilitate the reaction. The product is extracted with an organic solvent, dried, and purified.
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Synthesis of 2-Cyanopyrimidine: 2-Chloropyrimidine is reacted with sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF at an elevated temperature. The progress of the reaction is monitored by TLC or GC-MS. The product is isolated by extraction and purified by chromatography.
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Synthesis of 2-Cyano-5-nitropyrimidine: 2-Cyanopyrimidine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0°C). The reaction mixture is stirred for a specified time, then poured onto ice. The precipitated product is filtered, washed with water, and recrystallized.
Proposed Synthesis of 5-Cyano-2-nitropyrimidine
The synthesis of 5-cyano-2-nitropyrimidine would likely start from a pyrimidine with a leaving group at the 2-position, followed by nitration and then cyanation.
Caption: Proposed synthetic pathway for 5-cyano-2-nitropyrimidine.
Experimental Protocol (Hypothetical):
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Synthesis of 2-Chloro-5-nitropyrimidine: 2-Chloropyrimidine is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to favor mono-nitration at the 5-position.
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Synthesis of 5-Cyano-2-nitropyrimidine: 2-Chloro-5-nitropyrimidine is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent to displace the chloride and install the cyano group.
Part 4: Comparative Chemical Reactivity
The positions of the cyano and nitro groups will dictate the reactivity of these isomers, particularly towards nucleophilic aromatic substitution (SNAAr), a cornerstone reaction in the functionalization of heterocyclic compounds.
Caption: Predicted reactivity of the two pyrimidine isomers.
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2-Cyano-5-nitropyrimidine: The powerful electron-withdrawing nitro group at the 5-position will strongly activate the C4 and C6 positions towards nucleophilic attack. This makes this isomer an excellent substrate for introducing a wide range of nucleophiles at these positions, which is a common strategy in drug discovery for exploring structure-activity relationships.
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5-Cyano-2-nitropyrimidine: In this isomer, the nitro group at the 2-position acts as a potent activating group and a good leaving group in SNAAr reactions. This would allow for the direct displacement of the nitro group by various nucleophiles, providing a direct route to 2-substituted-5-cyanopyrimidines. The cyano group at C5 will also contribute to the activation of the C4 and C6 positions.
Part 5: Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives showing potent biological activities, particularly as kinase inhibitors and anticancer agents.[4][5][6] The introduction of a nitro group can further enhance the biological profile of these molecules, either through direct interaction with biological targets or by serving as a handle for further chemical modification.
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As Intermediates for Kinase Inhibitors: The activated positions on both isomers can be functionalized with various amine, alcohol, and thiol nucleophiles to generate libraries of compounds for screening against a wide range of kinases. The cyano group itself can participate in key hydrogen bonding interactions within the ATP-binding site of many kinases.
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As Bioisosteres: The cyano group is often used as a bioisostere for other functional groups, such as a carboxylate or a halogen, to modulate the physicochemical properties and biological activity of a lead compound.
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In Fragment-Based Drug Discovery: The small, rigid structures of these nitrated cyanopyrimidines make them ideal candidates for fragment-based screening to identify novel starting points for drug discovery programs.
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Pro-drugs and Targeted Release: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a potential avenue for developing pro-drugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
Conclusion
While direct experimental data for 2-cyano-5-nitropyrimidine and 5-nitropyrimidine-2-carbonitrile remains elusive in the public domain, a thorough analysis based on fundamental principles of pyrimidine chemistry allows for a robust predictive understanding of their properties, synthesis, and reactivity. This guide provides a comprehensive theoretical framework to empower researchers in drug discovery to explore the potential of these and related nitrated cyanopyrimidines. The distinct electronic and steric environments of these isomers offer unique opportunities for the synthesis of novel, biologically active compounds. Further experimental investigation into the synthesis and characterization of these molecules is highly warranted and promises to unlock new avenues in medicinal chemistry.
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